molecular formula C11H21BrNO7P B044599 7-Bromoheptanoylthreonine phosphate CAS No. 114559-01-2

7-Bromoheptanoylthreonine phosphate

Cat. No. B044599
M. Wt: 390.16 g/mol
InChI Key: FEHSUZJYJHJVAY-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromoheptanoylthreonine phosphate (BHTP) is a modified amino acid that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. BHTP is a phosphorylated threonine derivative that contains a bromine atom at the seventh carbon position of the heptanoyl chain. This modification has been shown to have unique properties that make it a valuable tool for studying protein interactions and signaling pathways.

Mechanism Of Action

The mechanism of action of 7-Bromoheptanoylthreonine phosphate involves the interaction of the heptanoyl chain with the hydrophobic pocket of the PKC enzyme. This interaction inhibits the enzyme's activity by preventing the binding of ATP, the substrate required for PKC activation. Additionally, the phosphorylated threonine moiety of 7-Bromoheptanoylthreonine phosphate can interact with other proteins, leading to the modulation of downstream signaling pathways.

Biochemical And Physiological Effects

7-Bromoheptanoylthreonine phosphate has been shown to have several biochemical and physiological effects, including the inhibition of PKC activity, the modulation of downstream signaling pathways, and the regulation of cellular processes such as proliferation and apoptosis. Additionally, 7-Bromoheptanoylthreonine phosphate has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-Bromoheptanoylthreonine phosphate is its specificity for PKC inhibition. Unlike other PKC inhibitors, 7-Bromoheptanoylthreonine phosphate does not inhibit other kinases, making it a valuable tool for studying PKC signaling pathways. However, 7-Bromoheptanoylthreonine phosphate has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of 7-Bromoheptanoylthreonine phosphate in scientific research. One area of interest is the development of new PKC inhibitors based on the structure of 7-Bromoheptanoylthreonine phosphate. Additionally, 7-Bromoheptanoylthreonine phosphate may have potential applications in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the biochemical and physiological effects of 7-Bromoheptanoylthreonine phosphate and its potential as a therapeutic agent.
In conclusion, 7-Bromoheptanoylthreonine phosphate is a valuable tool for studying protein-protein interactions and signaling pathways. Its specificity for PKC inhibition and unique properties make it a valuable tool for scientific research. Further research is needed to fully understand the potential applications of 7-Bromoheptanoylthreonine phosphate in the treatment of disease and the development of new therapeutic agents.

Synthesis Methods

The synthesis of 7-Bromoheptanoylthreonine phosphate involves several steps, starting with the protection of the threonine hydroxyl group. The protected threonine is then reacted with heptanoyl chloride to form the heptanoylthreonine derivative. The bromination of the heptanoyl chain is achieved using N-bromosuccinimide (NBS) in the presence of a suitable solvent. Finally, the phosphate group is added using a phosphorylating agent such as phosphorus oxychloride.

Scientific Research Applications

7-Bromoheptanoylthreonine phosphate has been used extensively in scientific research as a tool for studying protein-protein interactions and signaling pathways. One of the most significant applications of 7-Bromoheptanoylthreonine phosphate is in the study of protein kinase C (PKC) signaling. 7-Bromoheptanoylthreonine phosphate has been shown to be a potent inhibitor of PKC, and its use has led to the discovery of new PKC isoforms and their roles in signaling pathways.

properties

CAS RN

114559-01-2

Product Name

7-Bromoheptanoylthreonine phosphate

Molecular Formula

C11H21BrNO7P

Molecular Weight

390.16 g/mol

IUPAC Name

(2S,3R)-2-(7-bromoheptanoylamino)-3-phosphonooxybutanoic acid

InChI

InChI=1S/C11H21BrNO7P/c1-8(20-21(17,18)19)10(11(15)16)13-9(14)6-4-2-3-5-7-12/h8,10H,2-7H2,1H3,(H,13,14)(H,15,16)(H2,17,18,19)/t8-,10+/m1/s1

InChI Key

FEHSUZJYJHJVAY-SCZZXKLOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCBr)OP(=O)(O)O

SMILES

CC(C(C(=O)O)NC(=O)CCCCCCBr)OP(=O)(O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)CCCCCCBr)OP(=O)(O)O

synonyms

7-BHTP
7-bromoheptanoylthreonine phosphate

Origin of Product

United States

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